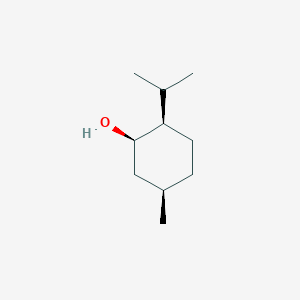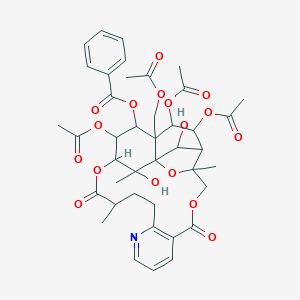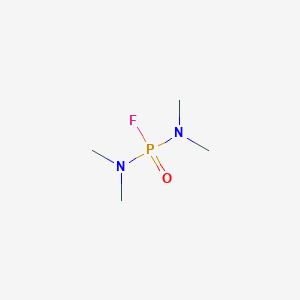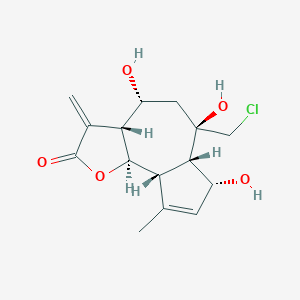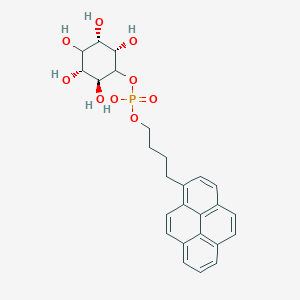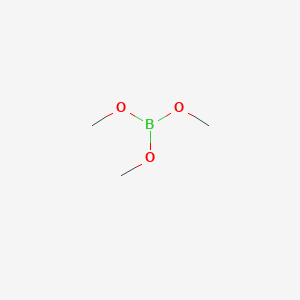
2-(3-氯-5-(三氟甲基)吡啶-2-基)乙腈
概述
描述
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H4ClF3N2 and a molecular weight of 220.58 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
作用机制
Target of Action
It’s known that this compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s suggested that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives play a significant role in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The compound’s predicted density is 1429±006 g/cm3, and its boiling point is predicted to be 2457±350 °C .
Result of Action
It’s known that the compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Action Environment
生化分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biochemical context in which it is present .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile at different dosages in animal models have not been reported. Similar compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is not well-characterized. Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile typically involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate. This reaction proceeds through condensation, decarboxylation, reduction, and deprotection steps . The optimized conditions for these reactions include using nickel chloride and sodium borohydride for reduction, and hydrogen chloride in ethyl acetate for deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and nickel chloride are frequently used.
Substitution: Nucleophiles such as amines and thiols are common reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: An intermediate in the synthesis of herbicides and insecticides.
Fluopyram: A fungicide synthesized using similar intermediates.
Uniqueness
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications .
属性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFVBRUYPUNIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585401 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157764-10-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Cyclobutene-1,2-dione,3-ethoxy-4-[(2-hydroxy-1,1-dimethylethyl)amino]-(9CI)](/img/structure/B150134.png)
